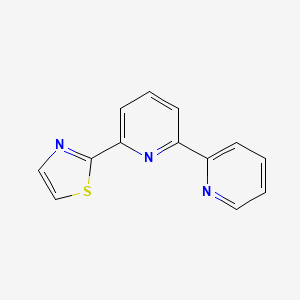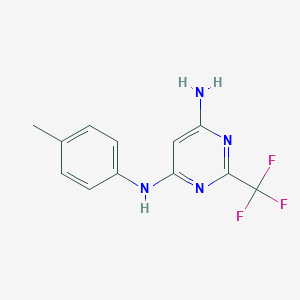
Benzenepropanoic acid, 3-iodo-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanoic acid, 3-iodo-5-methyl- is an organic compound characterized by the presence of a benzene ring substituted with an iodine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 3-iodo-5-methyl- typically involves electrophilic aromatic substitution reactions. One common method is the iodination of a precursor compound, such as 3-methylbenzenepropanoic acid, using iodine and a suitable oxidizing agent like nitric acid or hydrogen peroxide . The reaction conditions often require a solvent like acetonitrile and a catalyst to facilitate the substitution process .
Industrial Production Methods
Industrial production of Benzenepropanoic acid, 3-iodo-5-methyl- may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, helps in obtaining high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, 3-iodo-5-methyl- undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution for nucleophilic substitution.
Major Products Formed
Oxidation: 3-methylbenzenepropanoic acid.
Reduction: 3-methylbenzenepropanoic acid.
Substitution: 3-hydroxy-5-methylbenzenepropanoic acid or 3-amino-5-methylbenzenepropanoic acid.
Scientific Research Applications
Benzenepropanoic acid, 3-iodo-5-methyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, 3-iodo-5-methyl- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The iodine atom in the compound can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules . This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Benzenepropanoic acid, α-hydroxy-, methyl ester
- Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester
Uniqueness
Benzenepropanoic acid, 3-iodo-5-methyl- is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. The iodine substituent enhances the compound’s electrophilic properties, making it a valuable reagent in organic synthesis and a potential candidate for various scientific applications .
Properties
Molecular Formula |
C10H11IO2 |
|---|---|
Molecular Weight |
290.10 g/mol |
IUPAC Name |
3-(3-iodo-5-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H11IO2/c1-7-4-8(2-3-10(12)13)6-9(11)5-7/h4-6H,2-3H2,1H3,(H,12,13) |
InChI Key |
YOQGZKRQBNKSBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)I)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B12330284.png)





![Methyl 3-bromo-1-oxo-1,5,6,7-tetrahydropyrrolo[1,2-c]pyrimidine-7-carboxylate](/img/structure/B12330318.png)







